molecular formula C25H17ClO7 B1669263 Green CMFDA CAS No. 136832-63-8

Green CMFDA

Cat. No.: B1669263
CAS No.: 136832-63-8
M. Wt: 464.8 g/mol
InChI Key: IPJDHSYCSQAODE-UHFFFAOYSA-N
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Description

Green CMFDA (5-Chloromethylfluorescein Diacetate) is a vital fluorescent dye for long-term cell tracking and labeling. As a membrane-permeant compound, it diffuses into live cells, where intracellular esterases cleave its acetate groups, generating a fluorescent, cell-impermeant product. The chloromethyl moiety reacts with thiol-containing intracellular proteins, enabling covalent binding and retention even after fixation . Its excitation/emission maxima at 492/517 nm (green fluorescence) and low cytotoxicity make it ideal for applications such as:

  • Cell adhesion and proliferation assays
  • Synaptosome and endocytosis studies
  • Cytotoxicity and efflux transporter (MRP1/BSEP) inhibition assays
  • Mechanical property analysis of cells

Properties

IUPAC Name

[6'-acetyloxy-5-(chloromethyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClO7/c1-13(27)30-16-4-7-20-22(10-16)32-23-11-17(31-14(2)28)5-8-21(23)25(20)19-6-3-15(12-26)9-18(19)24(29)33-25/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJDHSYCSQAODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)CCl)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90159970
Record name 5-Chloromethylfluorescein
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136832-63-8
Record name 5-Chloromethylfluorescein diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136832-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloromethylfluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136832638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloromethylfluorescein
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLOROMETHYLFLUORESCEIN DIACETATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Solubility and Reconstitution

This compound is sparingly soluble in aqueous buffers but readily dissolves in dimethyl sulfoxide (DMSO) at concentrations up to 33.33 mg/mL (71.70 mM). Anhydrous DMSO is preferred to prevent hydrolysis of the acetate groups during storage. Reconstitution protocols vary by supplier, but a consensus exists for preparing 10 mM stock solutions:

Mass (mg) DMSO Volume (µL) Final Concentration
1 215.1 10 mM
5 1075.6 10 mM
10 2151.2 10 mM

Table 1: Stock solution preparation using anhydrous DMSO.

The molarity calculator below assists in tailoring stock concentrations:

$$
\text{Concentration (mM)} = \frac{\text{Mass (mg)}}{\text{Molecular Weight (464.85 Da)} \times \text{Volume (L)}}
$$

For example, dissolving 5 mg in 1.076 mL DMSO yields a 10 mM solution. Vortexing or brief sonication ensures complete dissolution.

Working Solution Optimization

Concentration Guidelines

Working concentrations depend on experimental duration and cell type:

Application Concentration Range Incubation Time
Short-term (<24 h) 0.5–5 µM 15–30 min
Long-term (>72 h) 5–25 µM 30–45 min

Table 2: Concentration ranges for this compound working solutions.

Serum-free media is mandatory, as serum esterases may prematurely cleave the dye. For example, a 5 µM working solution is prepared by diluting 1 µL of 10 mM stock into 1999 µL of serum-free DMEM.

Solvent Considerations

While DMSO is the primary solvent, in vivo studies use formulations with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to enhance solubility. However, DMSO concentrations >0.1% in the final working solution risk cytotoxicity.

Staining Protocols

Adherent Cells

  • Media Removal : Aspirate culture media and wash cells with PBS to remove residual serum.
  • Dye Application : Add pre-warmed (37°C) working solution and incubate for 15–45 minutes under growth conditions.
  • Post-Incubation : Replace the dye solution with fresh serum-containing media and incubate for 30 minutes to allow complete esterase cleavage.
  • Imaging : Image immediately using fluorescence microscopy (Ex/Em: 485/514 nm).

Suspension Cells

  • Harvesting : Pellet cells via centrifugation (300 × g, 5 min) and resuspend in working solution.
  • Staining : Incubate at 37°C for 30 minutes with gentle agitation.
  • Washing : Centrifuge and resuspend in complete media for recovery.
  • Seeding : Transfer labeled cells to culture vessels for tracking.

Fixation and Signal Preservation

Aldehyde-based fixatives (e.g., 3.7% formaldehyde) crosslink the fluorescent product to intracellular proteins, amplifying signal intensity. A 15-minute fixation at room temperature is optimal, followed by PBS washes to remove excess fixative. Note that over-fixation (>30 minutes) may quench fluorescence.

Troubleshooting Common Issues

Low Fluorescence Intensity

  • Cause : Insufficient esterase activity or dye concentration.
  • Solution : Increase working concentration to 10–25 µM or extend incubation time to 45 minutes.

Cytoplasmic Leakage

  • Cause : Incomplete conversion to cell-impermeant product.
  • Solution : Post-staining incubation in serum-free media for 30 minutes ensures complete cleavage.

Cell Viability Loss

  • Cause : Excessive DMSO in working solution.
  • Solution : Ensure final DMSO concentration ≤0.1% (v/v).

Chemical Reactions Analysis

Green CMFDA undergoes several types of chemical reactions, primarily involving its chloromethyl and diacetate groups:

Common reagents used in these reactions include esterase enzymes and thiol-containing compounds. The major product formed is the fluorescent 5-chloromethylfluorescein-thioether adduct .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Green CMFDA is characterized by its non-toxic nature and stability at physiological pH. Upon entering the cell, it is hydrolyzed by intracellular esterases to form a cell-impermeant fluorescent product that can be retained within the cell across multiple generations. This property allows researchers to track cellular lineage and behavior over time without the risk of transferring the dye to adjacent cells .

Key Features:

  • CAS Number: 136832-63-8
  • Molecular Weight: 464.8 Da
  • Purity: >95%
  • Solubility: Soluble in DMSO
  • Fluorescence Duration: Displays fluorescence for at least 72 hours .

Cell Tracking and Migration Studies

This compound is extensively used for tracking cell movement and behavior in various environments. Its ability to stain cells without affecting their proliferation makes it ideal for long-term studies.

Case Study:
In a study involving human mesenchymal stem cells, researchers utilized this compound to assess the impact of labeling on cell morphology and metabolic activity. The results indicated that while the dye did not significantly alter growth factor expression, it did affect cellular morphology, highlighting the importance of pre-experimental evaluations when using fluorescent labels .

Toxicology and Environmental Studies

The compound has been employed in ecotoxicology to assess the effects of pollutants on marine organisms. For instance, researchers have used this compound to evaluate the bioaccumulation in loriciferans from anoxic sediments, demonstrating its utility in understanding ecological impacts of environmental stressors .

Data Table: Bioaccumulation Studies Using this compound

OrganismEnvironmentBioaccumulation LevelReference
LoriciferansAnoxic SedimentsHigh
ForaminiferaPolluted WatersModerate

Viability and Cytotoxicity Assays

This compound serves as a vital stain for assessing cell viability in various experimental setups. Its ability to indicate live cells without compromising their integrity allows for accurate cytotoxicity assessments.

Case Study:
In experiments assessing drilling mud toxicity, researchers utilized this compound to determine the viability of foraminifera exposed to various chemical agents. The findings revealed that while some chemicals induced dormancy, others resulted in significant mortality, showcasing the dye's effectiveness in monitoring cellular responses under stress conditions .

Multigenerational Tracking

The dye's unique properties allow it to be passed down through cellular divisions without transferring to neighboring cells, making it suitable for studying lineage and developmental biology.

Data Table: Multigenerational Tracking with this compound

Cell TypeGenerational Tracking DurationObservations
Mesenchymal Stem CellsUp to 5 generationsMorphological changes noted
Epithelial CellsUp to 4 generationsCell migration patterns observed

Mechanism of Action

Green CMFDA exerts its effects through a series of intracellular reactions:

These reactions result in the retention of fluorescence within the cell, allowing for long-term tracking and imaging .

Comparison with Similar Compounds

Calcein Green AM

  • Mechanism : Like CMFDA, Calcein Green AM requires esterase activation for fluorescence. However, it lacks a chloromethyl group, preventing covalent binding to intracellular components .
  • Fluorescence Retention : Short-term tracking due to passive retention; fluorescence diminishes with cell division or membrane leakage .
  • Applications : Used in P-glycoprotein (P-gp) and MRP1 activity assays but less suited for long-term studies .
  • Limitations: Unsuitable for fixation or mechanical studies due to non-covalent binding .

CFDA-SE (Carboxyfluorescein Diacetate Succinimidyl Ester)

  • Mechanism : Converted to CFSE (amine-reactive fluorescein derivative) post-cleavage, enabling covalent binding to cellular proteins via amine groups .
  • Fluorescence Retention : Long-term tracking, but fluorescence intensity halves with each cell division due to equal partitioning .
  • Applications : Proliferation monitoring; less effective in efflux transporter studies compared to CMFDA .
  • Cytotoxicity : Similar low toxicity to CMFDA but may interfere with amine-dependent pathways .

CMTMR (Chloromethyltetramethylrhodamine)

  • Mechanism : Rhodamine-based chloromethyl dye with activation and retention pathways identical to CMFDA but emits red fluorescence (Ex/Em: 541/565 nm) .
  • Applications : Compatible with multi-color imaging; used in tandem with CMFDA for co-localization studies .
  • Mechanical Impact: Increases cell stiffness (4–7×) and adhesion (4–6×), similar to CMFDA, unlike non-chloromethyl dyes .

CellTracker Deep Red

  • Mechanism : Far-red fluorescent dye excitable at 630 nm, minimizing spectral overlap with CMFDA .
  • Applications : Ideal for multiplex experiments requiring distinct emission channels .
  • Limitations : Less studied in transporter assays compared to CMFDA .

Critical Considerations in Dye Selection

  • Long-Term vs.
  • Multi-Color Imaging : Pairing CMFDA (green) with CMTMR (red) or CellTracker Deep Red minimizes spectral overlap .
  • Mechanical Studies : CMFDA and CMTMR alter cell stiffness, necessitating caution in biomechanical research .
  • Transporter Inhibition Assays : CMFDA’s specificity as an MRP1 substrate makes it superior for efflux studies compared to CFDA-SE .

Biological Activity

Green CMFDA, or CellTracker™ this compound, is a cell-permeable fluorescent probe widely used in biological research for cell tracking and viability studies. This compound has garnered attention due to its unique properties and applications in various fields, including stem cell research, wound healing assays, and metabolic activity assessments.

  • Molecular Formula : C25H17ClO7
  • Molecular Weight : 464.85 g/mol
  • Excitation/Emission Wavelengths : 485 nm / 514 nm
  • Solubility : Soluble in DMSO and other solvents for in vitro and in vivo applications .

This compound operates by passing through the cellular membrane and becoming fluorescent upon cleavage by non-specific esterases found within living cells. This reaction generates fluorescein, which can be visualized using fluorescence microscopy. The chloromethyl group of CMFDA reacts with thiol-containing proteins, allowing for long-term labeling of cells .

Applications in Research

  • Cell Tracking : this compound is extensively used for tracking live cells over time. It retains fluorescence through multiple cell divisions, making it suitable for longitudinal studies.
  • Wound Healing Assays : In studies involving fibroblasts, this compound has been utilized to monitor cell migration and proliferation during wound healing processes. For instance, a study demonstrated its use in observing the reinvasion of cells into a scratched monolayer over 24 hours .
  • Stem Cell Research : Research has shown that labeling human mesenchymal stem cells (hBM-MSCs) with this compound can affect their metabolic activity and morphology. This highlights the importance of understanding how labeling can influence experimental outcomes .

Case Study 1: Impact on Mesenchymal Stem Cells

A study investigated the effects of labeling hBM-MSCs with this compound. It was found that while most growth factor expressions remained stable post-labeling, significant alterations in metabolic activity were observed. This suggests that while this compound is effective for tracking, researchers must be cautious about its potential impact on cellular functions .

Case Study 2: Wound Healing Dynamics

In a wound healing assay using human neonatal dermal fibroblasts stained with this compound, researchers noted that the presence of cytochalasin D inhibited actin polymerization, which resulted in impaired wound closure. This study illustrated the utility of this compound in assessing cellular responses to pharmacological agents during tissue repair processes .

Comparative Analysis

The following table summarizes key findings from different studies regarding the biological activity of this compound:

Study FocusFindingsReference
Mesenchymal Stem CellsAltered metabolic activity post-labeling; stable growth factor expression
Wound HealingImpaired closure with cytochalasin D; effective tracking of fibroblast migration
Benthic Foraminifera ViabilityImproved accuracy in identifying live benthic foraminifera using this compound

Q & A

Q. How do I optimize Green CMFDA staining parameters for live-cell tracking in different cell types?

Methodological guidance:

  • Concentration and incubation : Use 1–5 μM this compound in culture medium, with incubation times ranging from 30–45 minutes at 37°C, depending on cell permeability (e.g., 30 minutes for neurons , 45 minutes for H9c2 cells ). Adjust based on cell viability assays.
  • Post-staining protocols : Replace dye-containing medium with fresh medium for 45 minutes to allow esterase cleavage and reduce background fluorescence .
  • Cell-type variability : Primary neurons may require lower concentrations (1–2 μM) to avoid cytotoxicity, while immortalized lines (e.g., SH-SY5Y) tolerate 5 μM .

Q. What experimental controls are necessary to validate this compound specificity in live-cell imaging?

Methodological guidance:

  • Negative controls : Include untreated cells to assess autofluorescence and cells incubated with DMSO-only solutions to rule out solvent effects .
  • Membrane integrity checks : Combine with ethidium homodimer-1 (1 μM) to label dead cells, ensuring this compound labels only viable cells .
  • Enzymatic activity validation : Use esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) in control groups to confirm dye activation relies on intracellular esterases .

Q. How can I distinguish this compound signal from overlapping fluorescence in multi-dye experiments?

Methodological guidance:

  • Spectral unmixing : this compound has excitation/emission at 490/515 nm. Avoid overlap with GFP (488/509 nm) or FITC (495/519 nm) by using narrowband filters .
  • Sequential imaging : Acquire this compound signals first to minimize photobleaching before imaging longer-wavelength probes (e.g., Cy5, emission ~670 nm) .

Advanced Research Questions

Q. How do I design a longitudinal study using this compound to quantify cell migration or proliferation?

Methodological guidance:

  • Pulse-chase labeling : Stain a subpopulation of cells and track migration over 72 hours. Use low-light imaging settings to reduce phototoxicity .
  • Quantitative analysis : Employ software like ImageJ or Imaris to measure fluorescence intensity decay rates, correlating with cell division or migration speed .

Q. How can I resolve contradictions in this compound data across experimental replicates?

Methodological guidance:

  • Batch variability : Standardize dye aliquots (store at -20°C in anhydrous DMSO) to prevent hydrolysis. Verify dye activity with reference cells in each experiment .
  • Environmental factors : Control CO₂ levels (5%) and temperature fluctuations during imaging, as these alter esterase activity and dye retention .

Q. What advanced techniques complement this compound for studying subcellular dynamics?

Methodological guidance:

  • Super-resolution imaging : Pair with Airyscan or STED microscopy to resolve fine structures (e.g., neuronal processes) labeled by this compound .
  • Flow cytometry integration : Use this compound pre-staining to sort live cells, followed by intracellular staining for cytokines or phosphorylation markers .

Q. How do I mitigate this compound photobleaching in time-lapse experiments?

Methodological guidance:

  • Antifade agents : Add 1 mM ascorbic acid or commercial antifade reagents (e.g., ProLong Live) to the imaging medium .
  • Exposure optimization : Limit illumination to ≤100 ms/exposure and use <10% LED intensity to balance signal-to-noise ratio and dye stability .

Q. What statistical approaches are recommended for analyzing heterogeneous this compound uptake in cell populations?

Methodological guidance:

  • Cluster analysis : Apply k-means clustering to fluorescence intensity data to identify subpopulations with differential dye retention .
  • Normalization : Express signals as a percentage of control (untreated) cells to account for inter-experiment variability .

Q. What are the best practices for reporting this compound data to ensure reproducibility?

Methodological guidance:

  • MIAME compliance : Detail dye concentration, incubation time, imaging settings, and analysis software in metadata .
  • Data deposition : Share raw images and analysis scripts via repositories like Zenodo or Figshare, adhering to FAIR principles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Green CMFDA
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Green CMFDA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.